Cas no 651009-61-9 ((2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one)

(2E)-1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one is a structurally distinct benzimidazole-derived α,β-unsaturated ketone. Its conjugated system, featuring an electron-rich methoxyphenyl group and a benzimidazole moiety, confers potential utility in organic synthesis and pharmaceutical research. The compound’s rigid framework and polarizable π-electrons may enhance binding affinity in molecular recognition applications, such as enzyme inhibition or ligand design. The presence of the (2E)-alkene configuration ensures stereochemical stability, while the methoxy substituent offers tunable electronic properties for further derivatization. This compound is of interest in medicinal chemistry for its scaffold diversity and potential as a precursor for bioactive molecules. Suitable for controlled reactions, it requires handling under inert conditions due to its reactive enone functionality.
(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one structure
651009-61-9 structure
Product name:(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
CAS No:651009-61-9
MF:C17H14N2O2
Molecular Weight:278.305263996124
CID:6354033
PubChem ID:5892412

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
    • 651009-61-9
    • SR-01000013009-1
    • F1523-4219
    • SR-01000013009
    • (E)-1-(benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
    • (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
    • (2E)-1-(1H-benzimidazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
    • AKOS000496026
    • インチ: 1S/C17H14N2O2/c1-21-16-9-5-2-6-13(16)10-11-17(20)19-12-18-14-7-3-4-8-15(14)19/h2-12H,1H3/b11-10+
    • InChIKey: IRADFEFTRULFQJ-ZHACJKMWSA-N
    • SMILES: O(C)C1C=CC=CC=1/C=C/C(N1C=NC2C=CC=CC1=2)=O

計算された属性

  • 精确分子量: 278.105527694g/mol
  • 同位素质量: 278.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 44.1Ų

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1523-4219-1mg
(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
651009-61-9 90%+
1mg
$54.0 2023-05-17

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one 関連文献

(2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-oneに関する追加情報

Introduction to (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 651009-61-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Specifically, the chemical name (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one provides a detailed insight into its structural and functional attributes. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development.

In recent years, there has been a surge in the exploration of heterocyclic compounds due to their diverse pharmacological properties. The presence of both benzodiazole and methoxyphenyl moieties in this molecule suggests potential interactions with various biological targets. Benzodiazole derivatives are well-known for their anxiolytic, sedative, and muscle relaxant properties, while methoxyphenyl groups often contribute to enhanced metabolic stability and bioavailability.

The structural configuration of (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one is particularly intriguing. The double bond at the propenone moiety (indicated by the (2E) notation) plays a crucial role in determining its electronic properties and reactivity. This feature has been exploited in various synthetic pathways to develop more complex derivatives with tailored biological activities. The compound's ability to interact with biological systems at multiple levels makes it a valuable scaffold for drug discovery.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules that target specific disease pathways. For instance, modifications to the benzodiazole ring have led to compounds with enhanced binding affinity to certain receptors, which could be beneficial in treating neurological disorders.

The methoxyphenyl group in (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one also contributes to its pharmacological profile. This group is known to influence metabolic pathways, potentially leading to improved drug longevity in the body. Such properties are highly desirable in pharmaceutical development, as they can reduce the frequency of dosing and improve patient compliance.

In addition to its structural features, the compound's electronic properties have been a focus of research. The presence of conjugated systems, including the benzodiazole ring and the propenone moiety, allows for unique interactions with biological targets. These interactions can be harnessed to develop molecules that exhibit specific therapeutic effects. For example, studies have shown that such conjugated systems can enhance binding affinity to certain enzymes and receptors involved in disease pathways.

The synthesis of (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one has also been optimized for efficiency and scalability. Modern synthetic methodologies have enabled researchers to produce this compound in high yields while maintaining purity standards essential for pharmaceutical applications. Advances in catalytic processes have further streamlined these synthetic routes, making it feasible to produce larger quantities for preclinical and clinical studies.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of this molecule have shown promise as intermediates in the synthesis of pesticides and specialty chemicals that exhibit enhanced environmental compatibility.

As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, allowing researchers to identify new applications for this compound more rapidly than ever before.

In conclusion, (2E)-1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one represents a significant advancement in chemical biology. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As scientific understanding continues to grow, we can expect this compound to play an increasingly important role in addressing some of today's most pressing medical challenges.

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